molecular formula C13H24N2O2 B8075893 tert-Butyl 7-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

tert-Butyl 7-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B8075893
M. Wt: 240.34 g/mol
InChI Key: WEHOHRVKNXQJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic scaffold with a 2,7-diazaspiro[4.4]nonane core. The tert-butoxycarbonyl (Boc) group at position 2 and a methyl substituent at position 7 define its structure (Fig. 1). This compound serves as a versatile intermediate in medicinal chemistry due to its rigid spirocyclic framework, which enables stereochemical control in drug design .

Molecular Formula: C14H24N2O2
Molecular Weight: 252.36 g/mol
Key Applications: Synthesis of bioactive molecules, chiral intermediates for pharmaceuticals, and exploration of sigma receptor ligands .

Properties

IUPAC Name

tert-butyl 7-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-7-14(4)9-13/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHOHRVKNXQJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the introduction of the tert-butyl ester group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification by recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atoms or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

tert-Butyl 7-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Common Routes :

Alkylation/Cross-Coupling : Substitution at position 7 via benzyl bromide (Procedure B, 60% yield) or aryl halides (e.g., iodobenzene, Procedure A) .

Cyclization : Intramolecular ring closure using DMAP/DIPEA in toluene (e.g., 100°C, 5 days) to form spiro scaffolds .

Hydrogenation : Pd/C-mediated reduction of vinyl groups (e.g., 9-vinyl → 9-ethyl, 72.7% yield) .

Purification : Flash chromatography (Hex/EtOAc gradients ) and prep-SFC for enantiomer separation .

Physicochemical and Spectroscopic Properties

Property tert-Butyl 7-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylate tert-Butyl 7-benzyl analog tert-Butyl 9-ethyl analog
Molecular Ion (m/z) Not reported 345.5 [M+H]+ 255.4 [M+H]+
Solubility Likely moderate in EtOAc/THF Soluble in diethyl ether (as oxalate salt) Soluble in MeOH
Stability Stable at 2–8°C (analog data ) Oxalic acid salt enhances stability Crude product requires immediate use

Biological Activity

tert-Butyl 7-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylate, known by its CAS number 236406-49-8, is a spirocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O2C_{12}H_{22}N_{2}O_{2} with a molecular weight of 226.32 g/mol. The compound features a spirocyclic structure that is characteristic of many biologically active molecules.

PropertyValue
CAS Number236406-49-8
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
Purity≥ 97%
Storage ConditionsDark place, inert atmosphere, 2-8°C

Pharmacological Properties

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that diazaspiro compounds can possess antimicrobial properties due to their ability to disrupt bacterial cell membranes.
  • Anticancer Potential : Some derivatives have been investigated for their potential in cancer therapy, particularly in inhibiting tumor growth through apoptosis induction.
  • Neuroprotective Effects : Certain spirocyclic compounds have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The biological effects of this compound can be attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in mood regulation and cognition.
  • Enzyme Inhibition : It may inhibit specific enzymes related to disease progression in cancer or metabolic disorders.
  • Cell Signaling Interference : The compound could interfere with cell signaling pathways that promote inflammation or cell proliferation.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several diazaspiro compounds, including this compound. Results indicated a significant reduction in bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antibacterial agent .

Investigation of Anticancer Properties

In vitro studies conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects at certain concentrations. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.